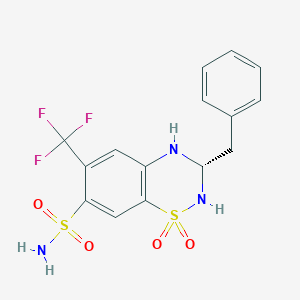

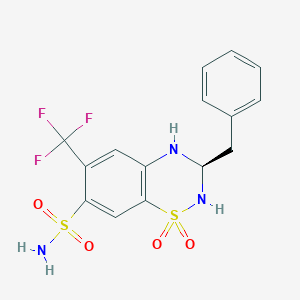

(S)-Bendroflumethiazide

説明

(S)-Bendroflumethiazide, also known as S-BFM, is a thiazide diuretic drug used in the treatment of hypertension and edema. It is a member of the benzothiadiazine class of diuretics and has been approved by the US Food and Drug Administration (FDA) for clinical use since 1962. It is a white, odorless, crystalline powder with a bitter taste that is soluble in water and alcohol. S-BFM is the active ingredient in several brand-name drugs, including Bendrofluazide, Enduron, and Naturetin. It works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule in the kidneys, thus increasing the amount of water and electrolytes excreted in the urine.

科学的研究の応用

Hypertension Management

(S)-Bendroflumethiazide has been studied for its effectiveness in managing hypertension. A study compared its antihypertensive effects with propranolol, finding equal blood pressure reduction in both treatment groups. This indicates the drug's potential as a first-choice treatment for mild to moderately severe essential hypertension due to its cost-effectiveness and comparable side effects (Berglund & Andersson, 1981).

Calcium and Magnesium Metabolism

Research has explored the effects of this compound on calcium and magnesium metabolism. One study found significant changes in tubular reabsorption of calcium and magnesium, suggesting an impact on bone metabolism (Jørgensen & Transbøl, 2009). Another study indicated that long-term treatment with the drug leads to persisting reduction in urinary calcium excretion, linked to reduced intestinal calcium absorption and unaffected parathyroid function (Ljunghall et al., 1981).

Renal Calcium Stones

The drug's effect in preventing recurrent calcium oxalate stones was investigated, showing a reduction in urinary calcium excretion in patients irrespective of initial urinary calcium levels. This suggests its effectiveness in preventing stone recurrence, although side effects like hyperuricaemia were noted (Backman et al., 1979).

Arterial Stiffness and Blood Pressure

A study compared the effects of this compound on blood pressure and arterial stiffness in stroke patients. The results showed similar effects on hemodynamic parameters by both this compound and another diuretic, suggesting its potential influence on vascular function (Alem et al., 2008).

特性

IUPAC Name |

(3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424975 | |

| Record name | CHEBI:59244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245935-40-3 | |

| Record name | Bendroflumethiazide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245935403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHEBI:59244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENDROFLUMETHIAZIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G2L3JUW5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

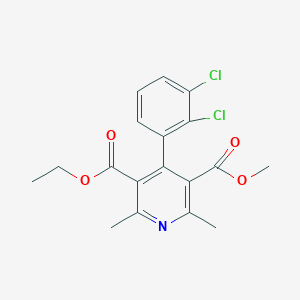

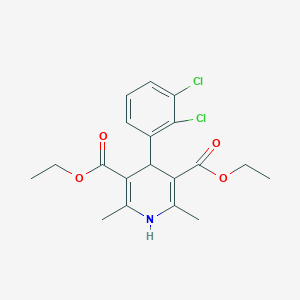

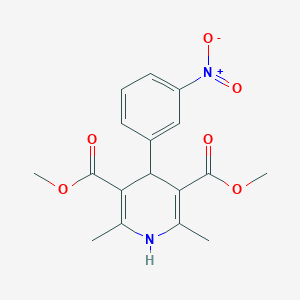

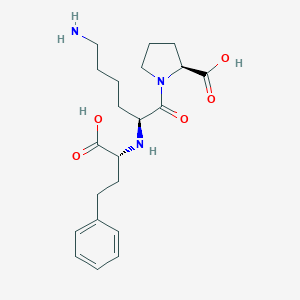

Feasible Synthetic Routes

Q & A

Q1: How does (S)-Bendroflumethiazide interact with peptide deformylase, and what are the potential downstream effects?

A1: The research paper utilizes molecular docking simulations to investigate the interaction between this compound and peptide deformylase (PDF) from various pathogenic bacteria. [] The study reveals that this compound demonstrates a considerable binding affinity to all the selected PDF models. [] Although the specific interaction pattern is not extensively detailed in the abstract, it mentions that this compound interacts with specific PDF models (1N5N and 1SZZ) through hydrogen bonds with their active site residues. []

Q2: How does the binding affinity of this compound to peptide deformylase compare to known inhibitors?

A2: The research indicates that the binding affinity of both this compound and Quinethazone to the studied peptide deformylase models was significantly better than Actinonin, a known natural PDF inhibitor. [] This finding highlights the potential of this compound as a promising scaffold for developing novel PDF inhibitors, possibly with improved efficacy compared to existing compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)